molecular formula C23H20N4O3S B2428264 N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207030-22-5

N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2428264
M. Wt: 432.5
InChI Key: MHWZRXADEWBUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” is a chemical compound with the molecular formula C24H22N4O3S2 and a molecular weight of 478.59 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel thienopyrimidine linked rhodanine derivatives, showing significant antimicrobial potency against various bacterial and fungal strains. These compounds, including closely related chemical structures, have been synthesized through condensation reactions, indicating a broad methodological interest in developing bioactive compounds with potential antimicrobial applications (Kerru et al., 2019).

Cytotoxic Activities

The synthesis of derivatives targeting specific biological pathways, such as histone deacetylase inhibition, underscores the therapeutic potential of these compounds in cancer treatment. Compounds have been identified with selective inhibitory activities against cancer cell lines, offering insights into the design and development of new anticancer agents (Al-Sanea et al., 2020).

Biological Evaluation

Further, the synthesis of heterocyclic derivatives based on the thienopyrimidine moiety has been explored, with some showing promising antimicrobial activities. This indicates a continued interest in the modification and evaluation of such compounds for potential therapeutic applications (Gouda et al., 2010).

Structural Analyses

Structural analysis of compounds derived from or related to the core structure of N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide provides valuable insights into their potential mechanisms of action and interaction with biological targets. This foundational work supports the ongoing development of targeted therapies and diagnostics (Subasri et al., 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact. This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-14-3-5-16(6-4-14)19-12-31-22-21(19)24-13-27(23(22)30)11-20(29)26-18-9-7-17(8-10-18)25-15(2)28/h3-10,12-13H,11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZRXADEWBUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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